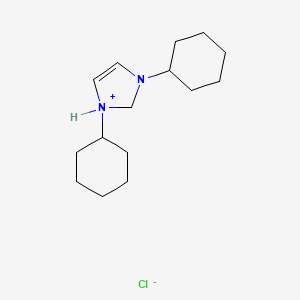

1H-Imidazolium, 1,3-dicyclohexyl-, chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYNIEZPFNQVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazolium, 1,3-dicyclohexyl-, Chloride: Properties, Synthesis, and Catalytic Applications

Abstract

This technical guide provides a comprehensive overview of 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (ICy·HCl), an ionic liquid and a crucial precursor to N-heterocyclic carbenes (NHCs). This document is intended for researchers, scientists, and professionals in drug development and catalysis. It delves into the core chemical and physical properties of ICy·HCl, details its synthesis, explores its applications as a catalyst in various organic transformations, and provides essential safety and handling information. The unique structural features of ICy·HCl, particularly the bulky cyclohexyl substituents, impart enhanced thermal stability and specific solubility characteristics, making it a valuable tool in modern synthetic chemistry.

Introduction

This compound, often abbreviated as ICy·HCl, is a quaternary ammonium salt that has garnered significant attention as a versatile ionic liquid and a precursor to N-heterocyclic carbene (NHC) ligands.[1][2] Its molecular structure, featuring a central imidazolium ring N-substituted with two bulky cyclohexyl groups, confers unique properties that are highly advantageous in various chemical applications.[3] The dual nature of the 1,3-dicyclohexyl-imidazolium cation, with its lipophilic cyclohexyl groups and a hydrophilic imidazolium core, allows it to function effectively as a phase-transfer catalyst.[4] This guide aims to provide a detailed exploration of the chemical properties, synthesis, and catalytic applications of this important compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical processes, influencing its solubility, reactivity, and stability.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₅ClN₂ | [5][6] |

| Molecular Weight | 268.83 g/mol | [6][7] |

| CAS Number | 181422-72-0 | [6][7] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 101-144 °C (decomposition) | [6] |

| Solubility | Soluble in water | [5] |

| SMILES String | C1CCC(CC1)N2C=CC3CCCCC3.[Cl-] | [6] |

| InChI Key | UPJKDKOHHMKJAY-UHFFFAOYSA-M | [6] |

Synthesis of this compound

The synthesis of 1,3-dicyclohexylimidazolium chloride can be achieved through various methods. A common and efficient approach is a one-pot condensation reaction.[5]

One-Pot Condensation Synthesis

This method involves the reaction of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of a suitable acid catalyst.[5]

Caption: One-pot synthesis of 1,3-dicyclohexylimidazolium chloride.

Experimental Protocol: One-Pot Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Glyoxal (40% aqueous solution)

-

Cyclohexylamine

-

Paraformaldehyde

-

Hydrochloric acid

-

Toluene

-

Dichloromethane

-

Water

-

Magnesium sulfate (anhydrous)

-

Isopropanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal, two molar equivalents of cyclohexylamine, and one molar equivalent of paraformaldehyde in toluene.

-

Acidification: Slowly add a slight molar excess of concentrated hydrochloric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Add dichloromethane and water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent such as isopropanol to obtain pure 1,3-dicyclohexylimidazolium chloride as a white to pale yellow solid.[5]

Applications in Catalysis

1,3-Dicyclohexylimidazolium chloride is a versatile precursor for the in-situ generation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts and ligands for transition metals. The bulky cyclohexyl groups provide steric hindrance around the carbene center, which can enhance the stability of catalytic intermediates and influence the selectivity of reactions.

N-Heterocyclic Carbene (NHC) Formation and Catalysis

The imidazolium salt is deprotonated at the C2 position by a base to form the corresponding NHC. This carbene is a strong nucleophile and can catalyze a variety of reactions.[8]

Caption: Formation of the NHC catalyst from the imidazolium precursor.

Cross-Coupling Reactions

NHCs derived from 1,3-dicyclohexylimidazolium chloride are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The NHC ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine 1,3-dicyclohexylimidazolium chloride, a palladium source (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane or toluene).

-

Reaction: Add the aryl halide and the boronic acid to the catalyst mixture.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

-

Work-up: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography.

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene. The NHC-palladium complex is an efficient catalyst for this transformation.

General Protocol for Heck Reaction:

-

Catalyst System: A mixture of a palladium salt (e.g., Pd(OAc)₂), 1,3-dicyclohexylimidazolium chloride, and a base (e.g., a tertiary amine or an inorganic base) is prepared in a polar aprotic solvent like DMF or NMP.

-

Reaction: The aryl or vinyl halide and the alkene are added to the catalyst system.

-

Heating: The reaction is heated to promote the coupling.

-

Isolation: The product is isolated by extraction and purified by chromatography or recrystallization.

Other Catalytic Applications

Beyond cross-coupling, 1,3-dicyclohexylimidazolium chloride has been employed as a catalyst in various other organic transformations, including:

-

Alkylations and Acylations: It can act as a phase-transfer catalyst to facilitate these reactions.[4]

-

Aldol Condensations: It can promote this fundamental carbon-carbon bond-forming reaction.[4]

-

Oxidation of Aldehydes: It has been used in the catalytic oxidation of aldehydes to carboxylic acids.

Safety and Handling

1,3-Dicyclohexylimidazolium chloride requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is hygroscopic and should be protected from moisture.[8]

-

In case of exposure:

Conclusion

This compound is a valuable and versatile compound in modern organic chemistry. Its unique properties, stemming from the bulky cyclohexyl substituents on the imidazolium core, make it an effective ionic liquid and a precursor to highly active N-heterocyclic carbene catalysts. Its utility in a range of catalytic reactions, particularly in the formation of carbon-carbon bonds, underscores its importance for researchers and scientists in both academic and industrial settings. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

-

The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC. (n.d.). [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

-

The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. (n.d.). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

-

PubChem. 1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. [Link]

-

BioFuran Materials. 1,3-Dicyclohexylimidazolium chloride, CAS 181422-72-0. [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 1000 MHz, CDCl3, simulated) (NP0029296) [np-mrd.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]

- 6. 1,3-Dicyclohexylimidazolium chloride 181422-72-0 [sigmaaldrich.com]

- 7. solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Steric Bulk of ICy·HCl Ligand Precursor

Executive Summary

The ICy·HCl (1,3-dicyclohexylimidazolium chloride) ligand precursor represents a critical class of N-heterocyclic carbene (NHC) progenitors. Unlike its N,N-diaryl counterparts (e.g., IPr, IMes), ICy features N-alkyl substituents , imparting distinct electronic and steric profiles that are highly valued in specific catalytic cycles, particularly where high electron density at the metal center is required without the rigid steric fencing of bulky aryl groups.

This guide provides a comprehensive structural analysis, quantifying the steric bulk of ICy through the Percent Buried Volume (%

Molecular Structure Analysis

The Imidazolium Core

The fundamental unit of ICy·HCl is the 1,3-dicyclohexylimidazolium cation. The heterocycle is a planar, five-membered ring containing two nitrogen atoms at positions 1 and 3.

-

Hybridization: The C2 carbon (the carbene center upon deprotonation) is

hybridized in the precursor, bonded to two nitrogen atoms and a proton. -

Bond Angles: The N1-C2-N3 bond angle in the imidazolium salt is typically compressed (~108–109°) compared to the free carbene (~101–102°), reflecting the change in orbital character upon deprotonation.

Cyclohexyl Substituents (The Steric Differentiator)

The defining feature of ICy is the presence of two cyclohexyl rings attached to the nitrogen atoms.

-

Conformation: In the solid state and solution, the cyclohexyl rings predominantly adopt the chair conformation to minimize 1,3-diaxial interactions.

-

Flexibility: Unlike the rigid 2,6-diisopropylphenyl groups of IPr, the cyclohexyl groups of ICy possess conformational flexibility. They can rotate about the N-C(

) bond, allowing the ligand to "breathe" or adjust its steric bulk depending on the coordination environment. -

Electronic Impact: The cyclohexyl group is an alkyl substituent. Alkyl groups are stronger electron donors than aryl groups due to the absence of electron-withdrawing

-systems. Consequently, ICy is significantly more basic and electron-donating (TEP

The Chloride Counterion

The chloride anion (

Steric Bulk Quantification

Percent Buried Volume (% )

In modern organometallic chemistry, the Tolman Cone Angle is often replaced by the Percent Buried Volume (%

| Ligand | Substituent Type | % | Steric Character |

| ICy | Alkyl (Cyclohexyl) | 36.0 – 39.0% | Flexible, High Volume |

| IPr | Aryl (2,6-di-iPr-Ph) | 44.5% | Rigid, "Fan-like" Shielding |

| IMes | Aryl (Mesityl) | 36.5% | Rigid, Moderate Shielding |

| IMe | Alkyl (Methyl) | 26.0% | Minimal Steric Bulk |

Data derived from standardized DFT/crystallographic models (M-C = 2.0 Å).

The "Flexible Bulk" Paradox

While ICy has a lower nominal %

Synthesis Protocol: The "One-Pot" Cyclization

This protocol utilizes the Arduengo-type multicomponent condensation , modified for the direct formation of the chloride salt. This method is preferred over the formamidine route for its operational simplicity and atom economy.

Reaction Pathway

The synthesis proceeds via the formation of a diimine intermediate (glyoxal-bis-imine), followed by cyclization with paraformaldehyde and HCl.

Figure 1: Reaction logic for the synthesis of ICy·HCl.

Step-by-Step Protocol

Reagents:

-

Glyoxal (40% w/w in water)[1]

-

Cyclohexylamine (99%)

-

Paraformaldehyde (Powder)

-

HCl (4.0 M solution in Dioxane)[1]

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc)

Procedure:

-

Formation of Diimine:

-

Charge a round-bottom flask with Methanol (5 vol) .

-

Add Glyoxal (1.0 equiv) .

-

Cool to 0°C. Dropwise add Cyclohexylamine (2.05 equiv) . Note: Reaction is exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. A yellow precipitate (diimine) will form.[1]

-

Validation: Take an aliquot for

H NMR. Look for the disappearance of the aldehyde proton and appearance of the imine signal (

-

-

Cyclization:

-

If isolating the diimine: Filter and dry. Redissolve in Ethyl Acetate .

-

If "One-Pot": Remove MeOH in vacuo and redissolve the residue in Ethyl Acetate.

-

Cool the Ethyl Acetate solution to 0°C.[1]

-

Add Paraformaldehyde (1.1 equiv) .

-

Dropwise add HCl in Dioxane (1.1 equiv) .

-

Stir at RT for 3 hours. The solution will turn cloudy as the imidazolium salt precipitates.

-

-

Purification:

-

Filter the off-white solid.

-

Wash: 3x with cold Ethyl Acetate (removes unreacted diimine) and 1x with Diethyl Ether.

-

Recrystallization (Crucial for Catalytic Purity): Dissolve in a minimum amount of hot Ethanol or Dichloromethane/Hexane. Cool slowly to 4°C.

-

Dry under high vacuum ( < 0.1 mbar) for 12 hours to remove lattice solvents.

-

Characterization (Self-Validation)

-

H NMR (DMSO-

- ppm (s, 1H, N-CH-N, acidic proton).

- ppm (s, 2H, Backbone =CH-).

- ppm (m, 2H, N-CH-Cyclohexyl).

- ppm (m, 20H, Cyclohexyl methylene protons).

Activation and Applications

To utilize ICy·HCl in catalysis, it must be deprotonated to generate the free carbene (ICy).

Activation Logic

-

Base Choice: KHMDS or KOtBu are standard.

-

In-Situ Generation: Often performed in the presence of the metal precursor (e.g.,

) to trap the unstable free carbene immediately.

Strategic Use Cases

-

Copper-Catalyzed Reactions: ICy is frequently used in Cu-catalyzed hydrosilylation and carboxylation where the high electron donation boosts the nucleophilicity of the Cu-H or Cu-C intermediate.

-

Metathesis: While Grubbs II uses IMes/IPr, ICy variants are explored for specialized substrates where the rigid aryl groups of IPr cause steric clash with the substrate.

References

-

Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research. Link

-

Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[2][3] Link

-

Hintermann, L. (2007). "Synthesis of 1,3-Dicyclohexylimidazolium Salts." Beilstein Journal of Organic Chemistry. Link

-

Clavier, H. & Nolan, S. P. (2010). "Percent Buried Volume (%Vbur): A Steric Parameter for N-Heterocyclic Carbenes." Chemical Reviews. Link

Sources

- 1. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 2. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 1,3-Dicyclohexylimidazolium Chloride

[1]

Executive Summary

1,3-Dicyclohexylimidazolium chloride (ICy[1][2][3][4][5]·HCl, CAS: 181422-72-0) is a critical precursor for N-heterocyclic carbenes (NHCs), widely employed in organometallic catalysis (e.g., Grubbs' catalysts, palladium cross-coupling).[1] Its utility in drug development and material science hinges on its purity, which is strictly governed by its solubility differential in organic media.

This guide provides a definitive technical analysis of the solubility landscape of ICy·HCl. It moves beyond qualitative observations to offer a mechanistic understanding of solvation, enabling researchers to design robust purification and reaction protocols.

Physicochemical Profile

The solubility behavior of ICy[4][6][7]·HCl is dictated by its amphiphilic structure: a highly polar, ionic imidazolium core flanked by two bulky, lipophilic cyclohexyl groups.

| Property | Specification |

| CAS Number | 181422-72-0 |

| Molecular Formula | C₁₅H₂₅ClN₂ |

| Molecular Weight | 268.83 g/mol |

| Appearance | White to pale yellow hygroscopic powder |

| Melting Point | 101–144 °C (decomposition) |

| Hygroscopicity | High (Requires storage under inert gas) |

Mechanistic Solvation Theory

-

The Ionic Core: The imidazolium cation and chloride anion require high-dielectric solvents (polar protic or aprotic) to overcome lattice energy via ion-dipole interactions.[1]

-

The Cyclohexyl Wings: These aliphatic rings disrupt the hydrogen-bonding networks of water (hydrophobic effect) but engage in Van der Waals interactions with non-polar solvents.[1] However, the lattice energy of the salt generally dominates, rendering the compound insoluble in pure hydrocarbons.

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic stability at 25°C.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the organic cation; primary solvent for synthesis.[1] |

| Chloroform (CHCl₃) | High | Similar to DCM; useful for NMR characterization.[1] | |

| Polar Protic | Water | High | Strong ion-dipole hydration; however, aqueous stability can be an issue for downstream carbene generation.[1] |

| Methanol / Ethanol | High | Strong solvation; often used for initial dissolution before anti-solvent addition.[1] | |

| Polar Aprotic | DMSO / DMF | High | High dielectric constant dissociates the ion pair effectively.[1] |

| Acetonitrile | Moderate/High | Good solubility, often enhanced by heating; useful for crystallization.[1][6] | |

| Acetone | Moderate | Variable; often soluble hot, less soluble cold.[1][6] | |

| Ethers | THF | Moderate/Low | Borderline solubility; often requires heating.[1] |

| Diethyl Ether | Insoluble | Standard anti-solvent for precipitation.[1][6] | |

| Hydrocarbons | Hexane / Pentane | Insoluble | Lack of dipole moment prevents lattice disruption.[1] |

| Toluene | Insoluble/Sparingly | Poor interaction with the ionic core; used as a wash solvent.[1] |

Visualization: Solvation & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection based on the compound's amphiphilic nature.

Diagram 1: Solvation Mechanism & Solvent Selection

Caption: Mechanistic breakdown of ICy[1]·HCl solubility.[1][7] The ionic core dictates solubility in polar media, while the lattice energy prevents dissolution in non-polar hydrocarbons despite the lipophilic wings.

Diagram 2: Recrystallization Workflow

Caption: Step-by-step decision tree for the purification of 1,3-dicyclohexylimidazolium chloride using a solvent/anti-solvent system.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

This protocol is designed to validate solubility limits for specific batches, as hygroscopicity can alter saturation points.

-

Preparation: Dry the solvent of interest over molecular sieves (3Å or 4Å) for 24 hours.

-

Saturation: Add excess ICy·HCl to 2.0 mL of solvent in a sealed, tared vial.

-

Equilibration: Agitate at 25°C for 4 hours. Allow solids to settle for 1 hour.

-

Sampling: Withdraw 1.0 mL of the supernatant using a syringe filter (0.22 µm PTFE) to remove suspended solids.

-

Gravimetry: Transfer the filtrate to a pre-weighed vessel. Evaporate solvent under vacuum (or nitrogen stream) and dry the residue at 60°C for 2 hours.

-

Calculation:

Protocol B: Purification via Recrystallization

This is the industry-standard method for removing unreacted precursors (cyclohexylamine) and colored impurities.[1]

Reagents:

Procedure:

-

Dissolution: Dissolve crude ICy·HCl in the minimum amount of boiling Acetonitrile (or room temp DCM).

-

Note: If using DCM, avoid boiling; use just enough to dissolve at 25°C.[1]

-

-

Filtration: If the solution is cloudy, filter hot through a glass frit to remove insoluble inorganic salts.

-

Precipitation:

-

Method 1 (Layering): Carefully layer 2 volumes of Hexane over the DCM solution.[1] Do not mix. Seal and let stand at 4°C overnight.

-

Method 2 (Dropwise): While stirring rapidly, add Diethyl Ether dropwise until the solution turns permanently cloudy.

-

-

Crystallization: Cool the mixture to -20°C (freezer) for 4–12 hours.

-

Isolation: Filter the white crystals under an inert atmosphere (nitrogen/argon) to prevent moisture absorption. Wash with cold Diethyl Ether.[1]

-

Drying: Dry under high vacuum (<0.1 mbar) at 50°C for 6 hours.

Strategic Applications in Synthesis

Understanding the solubility profile allows for "Process-Scale" optimization:

-

Carbene Generation (Deprotonation):

-

Transmetallation:

References

-

Sigma-Aldrich. 1,3-Dicyclohexylimidazolium chloride Product Specification & Properties. Retrieved from .[1]

-

PubChem. 1,3-Dicyclohexyl-imidazolium chloride (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

-

BenchChem. Technical Guide on Solubility of Imidazolium Salts. Retrieved from .[1]

-

Chem-Impex. 1,3-Dicyclohexylimidazolium chloride: Applications in Catalysis. Retrieved from .[1]

-

TCI Chemicals. Product Data: 1,3-Dicyclohexylimidazolium Chloride. Retrieved from .[1]

Sources

- 1. 1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biofuranchem.com [biofuranchem.com]

- 4. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Synthesis of 1H-Imidazolium, 1,3-dicyclohexyl- chloride

Introduction

1H-Imidazolium, 1,3-dicyclohexyl- chloride, often abbreviated as ICy·HCl, is a prominent member of the N-heterocyclic carbene (NHC) precursor family. NHCs have emerged as a revolutionary class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands due to their strong σ-donating properties and steric tuneability.[1] The stability and catalytic activity of the resulting metal complexes are profoundly influenced by the steric and electronic properties of the N-substituents on the imidazole ring. The dicyclohexyl substitution in ICy·HCl imparts significant steric bulk, which can be advantageous in stabilizing low-coordinate metal centers and promoting challenging catalytic transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile imidazolium salt, offering insights into the reaction mechanisms and detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathways

The synthesis of 1,3-dicyclohexylimidazolium chloride can be achieved through several strategic routes. The choice of a particular pathway often depends on factors such as the desired scale of synthesis, availability of starting materials, and the required purity of the final product. The most prevalent and efficient methods are detailed below.

Pathway 1: One-Pot Condensation of Glyoxal, Cyclohexylamine, and Paraformaldehyde

This is arguably the most efficient and widely adopted method for the synthesis of symmetrically substituted imidazolium salts, including 1,3-dicyclohexylimidazolium chloride.[2][3] The reaction proceeds through a multi-component condensation, which is both atom-economical and often high-yielding.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of an N,N'-dicyclohexylethylenediimine intermediate from the condensation of glyoxal with two equivalents of cyclohexylamine.[2] This diimine then undergoes a cyclization reaction with paraformaldehyde in the presence of an acid catalyst. The acid facilitates the formation of an iminium ion, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic imidazolium ring. A proposed mechanism involves a 1,5-dipolar electrocyclization.[4]

Experimental Protocol

Step 1: Synthesis of N,N'-Dicyclohexylethylenediimine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (2.0 equivalents) in methanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise with vigorous stirring. A mild exothermic reaction may be observed.

-

A catalytic amount of an acid, such as acetic acid or formic acid, can be added to facilitate the condensation.[5]

-

Stir the reaction mixture at room temperature for several hours. The formation of a precipitate indicates the formation of the diimine.

-

The solid product can be collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Cyclization to form 1,3-Dicyclohexylimidazolium Chloride

-

Suspend the N,N'-dicyclohexylethylenediimine (1.0 equivalent) in a suitable solvent such as ethyl acetate or toluene.

-

In a separate flask, dissolve paraformaldehyde (at least 1.0 equivalent) in a solution of hydrochloric acid (e.g., 4N HCl in dioxane or concentrated aqueous HCl).

-

Add the paraformaldehyde/HCl solution to the suspension of the diimine.

-

Heat the reaction mixture, typically to around 60-80 °C, and stir for several hours until the reaction is complete, which can be monitored by techniques like TLC or NMR.

-

Upon cooling, the 1,3-dicyclohexylimidazolium chloride will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield the pure imidazolium salt as a white to off-white solid.[6][7]

Quantitative Data Summary

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |

| Cyclohexylamine | 2.0 | 99.17 | |

| Glyoxal (40% aq.) | 1.0 | 58.04 | |

| Paraformaldehyde | ≥1.0 | 30.03 | |

| Hydrochloric Acid | Catalytic/Stoichiometric | 36.46 | Can be aqueous or in an organic solvent. |

| 1,3-Dicyclohexylimidazolium chloride | - | 268.83 | Typical yields can be high, often exceeding 70%.[8] |

Synthesis Pathway Diagram

Caption: One-pot condensation pathway for ICy·HCl synthesis.

Pathway 2: Direct Quaternization of N-Cyclohexylimidazole

This method offers a more controlled, stepwise approach to the synthesis of unsymmetrically substituted imidazolium salts, but it can also be adapted for symmetrical ones like 1,3-dicyclohexylimidazolium chloride.[2] This pathway is particularly useful for laboratory-scale synthesis.

Mechanistic Insights

This synthesis route follows a classical SN2 reaction mechanism. The nitrogen atom of the N-cyclohexylimidazole acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl chloride. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then serves as the counter-ion for the positively charged imidazolium ring. The steric hindrance of the cyclohexyl groups can influence the reaction rate.[2]

Experimental Protocol

Step 1: Synthesis of N-Cyclohexylimidazole

-

This can be prepared by reacting imidazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base like sodium hydride in a suitable aprotic solvent such as THF or DMF.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

After the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

Purification is usually achieved by column chromatography or distillation.

Step 2: Quaternization with Cyclohexyl Chloride

-

Dissolve the N-cyclohexylimidazole (1.0 equivalent) in a suitable solvent, such as toluene or acetonitrile.

-

Add cyclohexyl chloride (at least 1.0 equivalent) to the solution.

-

The reaction mixture is heated under reflux for an extended period, often 24-48 hours, to ensure complete reaction.

-

As the reaction progresses, the 1,3-dicyclohexylimidazolium chloride product will precipitate from the solution.

-

The solid is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Quantitative Data Summary

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |

| N-Cyclohexylimidazole | 1.0 | 150.23 | |

| Cyclohexyl Chloride | ≥1.0 | 118.61 | Can be used in excess to drive the reaction. |

| 1,3-Dicyclohexylimidazolium chloride | - | 268.83 | Yields for this method can be lower than the one-pot condensation.[2] |

Synthesis Pathway Diagram

Caption: Direct quaternization pathway for ICy·HCl synthesis.

Pathway 3: Reaction of Imidazole with Cyclohexyl Halides and Acidification

An alternative, though often less efficient, approach involves the direct reaction of imidazole with two equivalents of a cyclohexyl halide in the presence of a strong base, followed by acidification with hydrochloric acid.[2]

Mechanistic Insights

This method relies on the initial deprotonation of imidazole by a strong base to form an imidazolide anion. This anion then acts as a nucleophile, reacting with the cyclohexyl halide in a nucleophilic substitution reaction. A second deprotonation and subsequent alkylation with another equivalent of cyclohexyl halide leads to the disubstituted imidazole. However, this method can suffer from competing side reactions and may result in lower yields.[2] The final step involves protonation with HCl to form the imidazolium chloride salt.

Experimental Protocol

-

In a flame-dried flask under an inert atmosphere, dissolve imidazole (1.0 equivalent) in a dry, aprotic solvent like THF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (at least 2.0 equivalents), portion-wise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Add cyclohexyl halide (e.g., cyclohexyl bromide or chloride, 2.0 equivalents) to the reaction mixture.

-

Heat the reaction under reflux for several hours.

-

After cooling, carefully quench the reaction with water.

-

Extract the product with an organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure and purify the crude product, which is the neutral 1,3-dicyclohexylimidazole.

-

Dissolve the purified product in a suitable solvent and add a stoichiometric amount of hydrochloric acid to precipitate the 1,3-dicyclohexylimidazolium chloride.

-

The solid product is collected by filtration, washed, and dried.

Quantitative Data Summary

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |

| Imidazole | 1.0 | 68.08 | |

| Cyclohexyl Halide | 2.0 | Varies | Cyclohexyl bromide or chloride can be used. |

| Strong Base | ≥2.0 | Varies | e.g., Sodium Hydride |

| Hydrochloric Acid | 1.0 | 36.46 | For the final acidification step. |

| 1,3-Dicyclohexylimidazolium chloride | - | 268.83 | Yields are often lower with this method.[2] |

Synthesis Pathway Diagram

Sources

- 1. Synthesis of N-heterocyclic Carbenes and Metal Complexes [manu56.magtech.com.cn]

- 2. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 6. 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE | 181422-72-0 [chemicalbook.com]

- 7. 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Stability & Handling of 1,3-Dicyclohexylimidazolium Chloride: A Technical Guide

Topic: Stability of 1,3-Dicyclohexylimidazolium Chloride Under Ambient Conditions Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

1,3-Dicyclohexylimidazolium chloride (ICy[1][2][3][4][5]·HCl) serves as a critical precursor for N-heterocyclic carbenes (NHCs) in transition metal catalysis (e.g., Pd, Ru, Cu).[1] While often categorized generically as "air-stable," this designation is technically nuanced.[1] ICy·HCl is chemically stable to oxidation and hydrolysis in its salt form under ambient neutral conditions, but it is physically unstable due to significant hygroscopicity.

The presence of adventitious water does not degrade the salt itself but acts as a latent "poison" during the subsequent in situ deprotonation step. This guide delineates the physicochemical boundaries of ICy·HCl stability, providing a self-validating protocol for handling, storage, and quality control to ensure catalytic reproducibility.[1]

Physicochemical Identity & Profile

| Property | Specification |

| Chemical Name | 1,3-Dicyclohexylimidazolium chloride |

| Common Abbreviation | ICy[1][6]·HCl |

| CAS Number | 181422-72-0 |

| Molecular Weight | 268.83 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 101–144 °C (Decomposition) |

| Solubility | Soluble in water, DMSO, Methanol, Dichloromethane |

| pKa (C2-H) | ~20–24 (in DMSO) |

The Stability Core: Mechanisms of Degradation

The Hygroscopicity Trap

Unlike the free carbene (ICy), the chloride salt is not air-sensitive in terms of oxidation. However, the chloride anion renders the lattice highly hygroscopic.

-

Mechanism: The salt absorbs atmospheric moisture, forming non-stoichiometric hydrates.

-

Impact: When the "wet" salt is subjected to basic conditions (e.g., KOtBu, NaH) for catalyst generation, the absorbed water protonates the base, altering the stoichiometry. This leads to incomplete activation of the NHC precursor and potential hydrolysis of the generated carbene.

Hydrolysis & Ring Opening

A common misconception is that the salt hydrolyzes in air. It does not. Hydrolysis requires two conditions: Base + Water .[1]

-

Neutral Conditions: In neutral water, ICy·HCl simply dissolves.[1] The imidazolium ring remains intact.

-

Basic Conditions: Upon deprotonation, the free carbene (ICy) is formed.[1] If water is present, the carbene inserts into the O-H bond, leading to ring opening and the formation of formamides.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the critical divergence between the stable salt and the unstable carbene.

Caption: The degradation pathway highlights that irreversible hydrolysis occurs only after deprotonation if water is present.

Operational Protocols: "The Dry Chain"

To maintain scientific integrity, treat ICy·HCl as part of a "Dry Chain" workflow.[1]

Storage Protocol[1]

-

Primary Storage: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator or glovebox.

-

Temperature: Ambient temperature (20–25°C) is acceptable; refrigeration is unnecessary unless the container seal is compromised (to reduce kinetic moisture uptake).

-

Container: Tightly sealed amber glass vials with Parafilm® or Teflon-lined caps.

Handling & Drying Workflow

If the compound has been exposed to air or if the "Dry Chain" is broken, perform the following recovery protocol before use in sensitive catalysis.

-

Assessment: Check physical appearance.[1] Clumping or "stickiness" indicates moisture absorption.[1]

-

Drying Cycle:

-

Place the salt in a vacuum oven or Schlenk flask.

-

Heat to 60–80°C under high vacuum (< 1 mbar) for 4–12 hours.

-

Note: Do not exceed 100°C to avoid approaching the melting/decomposition onset.

-

-

Transfer: Backfill with Argon and transfer directly to the glovebox or reaction vessel.

Quality Control & Analytical Validation

Every batch used in critical drug development steps must be validated.[1] Relying on the label purity is insufficient for hygroscopic salts.

1H NMR Validation (Self-Validating System)

The most reliable method to detect degradation (ring opening) or moisture.[1]

-

Solvent: DMSO-d6 (Dry).

-

Key Diagnostic Peak (C2-H): Look for the acidic proton at the C2 position.[1] In imidazolium salts, this appears as a distinct singlet (or triplet due to coupling) typically between 9.0 – 10.5 ppm .[1]

-

Degradation Marker: If hydrolysis has occurred (via transient carbene formation), the imidazole ring opens to form a formamide. Look for the disappearance of the C2-H peak and the appearance of aldehyde-like protons or complex aliphatic signals from the cyclohexyl group shifting upfield.

-

Water Content: Check the H2O peak in DMSO (typically ~3.33 ppm). A large integral here relative to the salt signals indicates the need for re-drying.

QC Decision Tree

Caption: A logic-driven QC workflow ensuring only chemically pure and dry precursor is used.

References

-

Synthesis and Properties of Imidazolium Salts 1,3-Dicyclohexylimidazolium chloride synthesis and general properties. [1]

-

Hydrolysis Mechanisms of NHCs Detailed mechanistic study on the hydrolysis of imidazole-2-ylidenes in aqueous environments. [1]

-

Physical Properties and Safety Data Melting point, solubility, and safety handling (SDS). [1]

-

Thermal Stability of Imidazolium Salts Investigation into the thermal decomposition and vaporization of imidazolium halides.

-

Handling of NHC Precursors Protocols for storage and moisture sensitivity. [1]

Sources

- 1. 1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dicyclohexylimidazolium chloride - CAS:181422-72-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. solid | Sigma-Aldrich [sigmaaldrich.com]

Breaking the Inert Bond: The History, Synthesis, and Catalytic Power of ICy-Based NHC Ligands

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis

Executive Summary

The evolution of cross-coupling chemistry has fundamentally relied on the design of ancillary ligands capable of modulating the electronic and steric environment of transition metal centers. While phosphines dominated the late 20th century, the isolation of stable N-heterocyclic carbenes (NHCs) shifted the paradigm of homogeneous catalysis[1]. Among these, 1,3-dicyclohexylimidazol-2-ylidene (ICy) has emerged as a uniquely powerful aliphatic NHC ligand. By combining exceptional

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. We will dissect the historical rationale behind ICy's development, detail a self-validating protocol for synthesizing its precursor, and analyze the mechanistic causality that makes ICy superior to traditional ligands like

Historical Context: The Shift to Aliphatic NHCs

The history of NHC-metal chemistry began in earnest when Arduengo isolated the first stable crystalline carbene in 1991[1]. Initial catalytic applications heavily favored aromatic NHCs, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-dimesitylimidazol-2-ylidene), due to their kinetic stability and massive steric profiles[3].

However, researchers soon encountered a ceiling when attempting to activate highly inert electrophiles, such as methoxyarenes. Aromatic NHCs, while stable, often proved too rigid; their bulky aryl "wingtips" sterically hindered the transmetalation step in cross-coupling cycles[4].

To push the boundaries of electron donation, the field pivoted toward aliphatic N-alkyl substituted NHCs . ICy was identified as an optimal candidate. The cyclohexyl wingtips of ICy provide a stronger

Standardized Protocol: Synthesis of the ICy Precursor

In catalytic workflows, ICy is rarely isolated as a free carbene due to its sensitivity. Instead, it is generated in situ from an imidazolium salt precursor. Historically, HCl salts (ICy·HCl) were used, but these are notoriously hygroscopic, leading to inconsistent catalyst loading and moisture-induced degradation of sensitive Ni(0) precursors[6].

The Causality of Counterion Selection:

To build a robust, self-validating system, we utilize the tetrafluoroborate salt (ICy·HBF

Step-by-Step Methodology: One-Pot Synthesis of ICy·HBF

This protocol is adapted from the highly efficient methodology developed by Hans, Delaude, and co-workers[7],[8].

Reagents Required:

-

Glyoxal (40% aqueous solution)

-

Cyclohexylamine (2.0 equivalents)

-

Paraformaldehyde (1.0 equivalent)

-

Aqueous

(48% solution) -

Isopropanol (for recrystallization)

Workflow:

-

Imine Condensation: In a round-bottom flask, add the glyoxal solution. Slowly drop in two equivalents of cyclohexylamine under vigorous stirring. Causality: This step forms the intermediate diimine. The reaction is highly exothermic; controlled addition prevents the degradation of the aliphatic amine.

-

Cyclization: To the crude diimine mixture, add one equivalent of paraformaldehyde, followed immediately by the dropwise addition of aqueous

. -

Maturation: Heat the mixture to 70 °C for 2 hours to drive the cyclization of the precarbenic

unit[7]. -

Isolation: Cool the mixture to room temperature. Remove the aqueous solvent under reduced pressure.

-

Self-Validation & Purification: The crude brown residue must be recrystallized from hot isopropanol. The successful formation of pure ICy·HBF

is visually validated by the precipitation of pure white needles (typical yield: ~75%)[8]. -

Analytical Validation: Confirm purity via

NMR (in

Figure 1: One-pot synthetic workflow for ICy·HBF4 precursor generation and validation.

Catalytic Application: Breaking the Inert C–O Bond

The true power of the ICy ligand was unveiled in the mid-2010s by Tobisu and Chatani, who demonstrated its superiority in the nickel-catalyzed cross-coupling of unreactive C–O bonds[2],[5].

In traditional palladium catalysis, methoxy groups (

The Mechanistic Imperative of ICy

When utilizing the industry-standard

By substituting

-

Oxidative Addition: The extreme

-donor capacity of ICy enriches the Ni(0) center, stabilizing the transition state and making the oxidative addition into the C–O bond energetically feasible without the absolute requirement of external base[10],[4]. -

Transmetalation & Reductive Elimination: The cyclohexyl groups of ICy provide a dynamic steric environment. They are bulky enough to force the newly formed C–C bond out of the metal coordination sphere (reductive elimination) but flexible enough not to block the incoming organoboron or Grignard reagent[5].

Figure 2: Catalytic cycle of Ni-ICy mediated cross-coupling via inert C-O bond cleavage.

Comparative Data Analysis

To quantify the superiority of ICy in late-stage functionalization, we summarize the benchmark data comparing ICy against traditional phosphine and aromatic NHC ligands in Nickel-catalyzed C–O cleavage workflows.

| Ligand System | Catalyst Precursor | Substrate Class | Nucleophile | Yield | Mechanistic Observation |

| Benzyl methyl ether | Organoboron | 0% | Fails oxidative addition into | ||

| ICy | Benzyl methyl ether | Organoboron | >80% | Strong | |

| IPr | Methoxyarenes | Organoboron | Low | Excessive rigidity of 2,6-diisopropylphenyl groups hinders transmetalation[4]. | |

| ICy | Methoxyarenes | Alkyl Grignard | High | Enables Kumada-type coupling; tolerates bulky adamantyl groups[5]. |

Data synthesized from Tobisu and Chatani's foundational studies on C–O bond activation.

Conclusion & Future Perspectives

The discovery and implementation of the ICy ligand represent a masterclass in rational catalyst design. By moving away from the rigid aromatic frameworks of early NHCs, chemists harnessed the extreme electron-donating power and dynamic steric flexibility of aliphatic cyclohexyl rings. Today, the

Future applications of ICy are currently expanding beyond Nickel, showing immense promise in Ruthenium-catalyzed C–H functionalization and the stabilization of early main-group metal species[10],[11].

References

-

Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318-2325.[Link]

-

Tobisu, M., Yasutome, A., Kinuta, H., Nakamura, K., & Chatani, N. (2014). 1,3-Dicyclohexylimidazol-2-ylidene as a Superior Ligand for the Nickel-Catalyzed Cross-Couplings of Aryl and Benzyl Methyl Ethers with Organoboron Reagents. Organic Letters, 16(21), 5572-5575.[Link]

-

Tobisu, M., Takahira, T., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage. Organic Letters, 17(17), 4352-4355. [Link]

-

Beilstein Journal of Organic Chemistry (2015). Supporting Information: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.[Link]

-

ACS Chemical Reviews (2019). N-Heterocyclic Carbene Complexes of Copper, Nickel, and Cobalt. Chemical Reviews, 119(6), 3730-3896.[Link]

-

Beilstein Journal of Organic Chemistry (2015). Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands. Beilstein J Org Chem, 11, 2171-2178.[Link]

-

MDPI (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 184.[Link]

-

ACS Publications (2026). NHC-Stabilized Early Main Group Species: Reactivity and Emerging Catalysis. Organometallics.[Link]

-

ResearchGate (2015). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage.[Link]

-

RSC Publishing (2025). The influential IPr: 25 years after its discovery. Chemical Society Reviews.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]

- 6. BJOC - Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Properties of 1H-Imidazolium, 1,3-dicyclohexyl-chloride

Introduction

Ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential across various scientific and industrial domains.[1] Composed entirely of ions and existing in a liquid state below 100 °C, these materials offer a unique combination of properties, including negligible vapor pressure, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of solutes.[2][3] Among the diverse families of ILs, those based on the imidazolium cation have been extensively studied and utilized.[4] This guide focuses on a specific, yet important member of this family: 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

The thermodynamic properties of an ionic liquid are fundamental to its behavior and dictate its suitability for specific applications. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for process design, optimization, and ensuring the efficacy and safety of novel applications. In the pharmaceutical industry, for instance, imidazolium-based ILs are explored as "green" solvents for the synthesis of active pharmaceutical ingredients (APIs), as agents to improve drug solubility and bioavailability, and even as APIs themselves.[1][4][5] The thermodynamic characteristics of these ILs influence reaction kinetics, crystal polymorphism of drugs, and the stability of formulations.[3][6]

Given the limited availability of specific experimental data for 1H-Imidazolium, 1,3-dicyclohexyl- chloride, this technical guide is designed to serve as a comprehensive manual for its characterization. It provides not only the foundational knowledge but also detailed experimental and computational protocols for determining its key thermodynamic properties.

Physicochemical Properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride

A summary of the known physicochemical properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride is presented in the table below. This information serves as a starting point for more in-depth thermodynamic investigations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅ClN₂ | [7][8] |

| Molecular Weight | 268.83 g/mol | [8] |

| CAS Number | 181422-72-0 | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 101 - 144 °C (decomposes) | [8] |

Part 1: Experimental Determination of Thermodynamic Properties

A precise understanding of the thermodynamic properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride requires rigorous experimental investigation. This section outlines the primary techniques for characterizing its thermal behavior.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material.[9] By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, we can identify the onset of decomposition, which is a critical parameter for defining the operational temperature range of the ionic liquid.[10][11] For imidazolium chlorides, thermal decomposition can be influenced by the nucleophilicity of the chloride anion.[11]

Trustworthiness: The protocol described below includes system calibration and the use of an inert atmosphere to ensure that the observed mass loss is attributable to thermal decomposition and not oxidative processes.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of 1H-Imidazolium, 1,3-dicyclohexyl- chloride into a clean TGA pan.

-

Experimental Conditions:

-

Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material.[12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This allows for the determination of the melting point, glass transition temperature (Tg), and heat capacity (Cp).[12][14] The heat capacity is a crucial parameter for heat transfer calculations in any process involving the ionic liquid.

Trustworthiness: The protocol includes a heat-cool-heat cycle to erase the thermal history of the sample, ensuring that the observed transitions are intrinsic to the material.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 5-10 mg of 1H-Imidazolium, 1,3-dicyclohexyl- chloride in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Perform a heat-cool-heat cycle:

-

Heat from ambient to a temperature above the expected melting point (e.g., 160 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., -90 °C) at a rate of 10 °C/min.

-

Heat again to 160 °C at a rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the melting point from the peak of the endothermic event on the second heating scan.

-

Identify the glass transition as a step change in the heat flow on the second heating scan.

-

Calculate the heat capacity from the DSC data using appropriate software and standards.

-

Caption: DSC experimental workflow for phase transition and heat capacity determination.

Enthalpy of Formation: Bomb Calorimetry

Expertise & Experience: The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which can be measured using a bomb calorimeter.[15] The combustion of the ionic liquid in a high-pressure oxygen environment releases heat, which is absorbed by a surrounding water bath, allowing for the calculation of the heat of combustion.[15][16]

Trustworthiness: Calibration of the calorimeter with a standard substance (e.g., benzoic acid) is a critical step to determine the heat capacity of the calorimeter, ensuring the accuracy of the measurement.[15]

Experimental Protocol: Bomb Calorimetry

-

Calorimeter Calibration:

-

Combust a known mass of a standard substance (e.g., benzoic acid) in the bomb calorimeter.

-

Measure the temperature rise of the water bath.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard.

-

-

Sample Preparation:

-

Press a pellet of a known mass (approximately 1 g) of 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

-

Attach a fuse wire of known length and mass to the pellet.

-

-

Combustion:

-

Place the sample in the decomposition vessel (the "bomb").

-

Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.[16]

-

Submerge the bomb in a known volume of water in the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a new equilibrium is reached.

-

-

Data Analysis:

-

Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter.

-

Correct for the heat of combustion of the fuse wire.

-

Calculate the standard enthalpy of combustion (ΔcH°) of the ionic liquid.

-

Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, N₂) to calculate the standard enthalpy of formation (ΔfH°) of the ionic liquid.

-

An alternative, indirect method involves measuring the enthalpy of the synthesis reaction using DSC and applying Hess's Law with the known enthalpies of formation of the reactants.[14][17][18]

Part 2: Computational Prediction of Thermodynamic Properties

In the absence of extensive experimental data, computational methods provide a powerful means to predict the thermodynamic properties of ionic liquids.[19] These in silico approaches can offer valuable insights and guide experimental efforts.

Molecular Dynamics (MD) Simulations

Expertise & Experience: MD simulations model the behavior of a system at the atomic level by solving Newton's equations of motion for a collection of atoms.[19][20] This technique can be used to predict a range of thermodynamic and transport properties, including density, heat capacity, and enthalpy of vaporization.[21][22] The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.[19]

Trustworthiness: A robust MD simulation protocol involves careful system setup, equilibration to ensure the system has reached a stable state, and a sufficiently long production run to obtain statistically meaningful data.

Computational Workflow: MD Simulation

-

Force Field Selection: Choose a suitable force field for ionic liquids (e.g., a refined OPLS-AA or a specific IL force field).

-

System Setup:

-

Create a simulation box containing a sufficient number of ion pairs (e.g., 200-500) of 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

-

The initial configuration can be a random placement of ions.

-

-

Energy Minimization: Minimize the potential energy of the system to remove any unfavorable atomic clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

-

Perform an NPT (constant number of particles, pressure, and temperature) simulation to allow the system to reach the correct density. Monitor the density and potential energy to ensure equilibrium is reached.

-

-

Production Run:

-

Continue the NPT simulation for a sufficiently long time (e.g., 10-100 ns) to collect data for property calculations.

-

-

Property Calculation:

Caption: General workflow for Molecular Dynamics (MD) simulations.

SAFT-VR Mie and COSMO-RS Models

Expertise & Experience: More advanced modeling techniques can also be employed for the prediction of thermodynamic properties.

-

SAFT-VR Mie: The Statistical Associating Fluid Theory for Potentials of Variable Range (SAFT-VR) is a sophisticated equation of state that can accurately model the thermodynamic properties of complex fluids, including ionic liquids.[24][25][26][27][28] It is a group contribution method, which can allow for the prediction of properties based on the molecular structure of the ions.

-

COSMO-RS: The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties from first principles.[29][30] It uses the results of quantum chemical calculations to determine the chemical potential of a substance in a liquid, from which various thermodynamic properties can be derived.[30]

These methods generally require specialized software and expertise but can provide highly accurate predictions.

Conclusion

A comprehensive understanding of the thermodynamic properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride is essential for its effective application in research, particularly in the fields of green chemistry and drug development.[8] This technical guide provides a framework for the systematic characterization of this ionic liquid, outlining both experimental and computational methodologies. By following the detailed protocols for TGA, DSC, and bomb calorimetry, researchers can obtain reliable data on thermal stability, phase behavior, heat capacity, and enthalpy of formation. Furthermore, computational techniques such as MD simulations, SAFT-VR Mie, and COSMO-RS offer powerful predictive capabilities that can complement and guide experimental work. The integration of these approaches will enable a robust characterization of 1H-Imidazolium, 1,3-dicyclohexyl- chloride, paving the way for its innovative application.

References

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Application of ionic liquids in pharmaceuticals | PPTX [slideshare.net]

- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijhsm.umsida.ac.id [ijhsm.umsida.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. igi-global.com [igi-global.com]

- 7. 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. ajer.org [ajer.org]

- 11. benchchem.com [benchchem.com]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. Differential Scanning Calorimetry Analysis [intertek.com]

- 14. Ionic liquids: differential scanning calorimetry as a new indirect method for determination of vaporization enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. par.nsf.gov [par.nsf.gov]

- 21. Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Comparison of CP-PC-SAFT and SAFT-VR-Mie in Predicting Phase Equilibria of Binary Systems Comprising Gases and 1-Alkyl-3-methylimidazolium Ionic Liquids [mdpi.com]

- 26. (PDF) SAFT-VR modelling of the surface and bulk properties of imidazolium and pyridinium based ionic liquids with ten different anions [academia.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Aprotic Ionic Liquids: A Framework for Predicting Vaporization Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

The Divergent Chemistry of ICy·HCl vs. N-Aryl Unsaturated Imidazolium Salts: A Technical Guide to NHC Precursors

Executive Summary

In the landscape of N-heterocyclic carbene (NHC) chemistry, the structural nuances of the precursor salts dictate the thermodynamic and kinetic boundaries of catalyst synthesis. A common misconception is the categorization of ICy·HCl (1,3-dicyclohexylimidazolium chloride) outside the family of unsaturated imidazolium salts. Structurally, ICy·HCl is an unsaturated imidazolium salt—it possesses the characteristic C=C double bond in the imidazole backbone[1].

The true technical divergence lies in its N-substituents . While the most ubiquitous unsaturated imidazolium salts in modern catalysis feature rigid N-aryl groups (e.g., IPr·HCl, IMes·HCl)[2], ICy·HCl features N-aliphatic (cyclohexyl) groups. This fundamental difference in inductive effects and conformational flexibility drastically alters the ligand's electronic donicity, the acidity of the precursor's C2–H bond, and its ultimate catalytic applications.

This whitepaper dissects the causal relationships between the structural properties of ICy·HCl and its operational behavior in the laboratory, providing researchers with self-validating protocols for its synthesis and metallation.

Electronic & Steric Causality: Alkyl vs. Aryl Substitution

The choice between an N-alkyl precursor (ICy·HCl) and an N-aryl precursor (IPr·HCl) is not merely a matter of steric bulk; it is a fundamental tuning of the metal center's electronic environment.

Electronic Profile: Inductive Effects and pKa

Alkyl groups (cyclohexyl) are significantly stronger σ-donors than aryl groups (2,6-diisopropylphenyl or mesityl). This inductive effect cascades through the imidazole ring, resulting in two critical phenomena:

-

Enhanced Ligand Donicity: The free ICy carbene is a stronger electron donor than IPr or IMes. This is quantified by the Tolman Electronic Parameter (TEP), where lower values indicate stronger σ-donation. ICy exhibits a TEP of 2049.6 cm⁻¹, compared to 2051.5 cm⁻¹ for IPr[3].

-

Reduced C2–H Acidity: Because the cyclohexyl groups push electron density into the ring, the resulting carbanion (the free carbene) is thermodynamically destabilized compared to an N-aryl system. Consequently, the C2–H bond in ICy·HCl has a higher pKa (~24–25) than the C2–H bond in IPr·HCl (pKa ~20–22)[4].

Causality Check: This higher pKa means that while mild bases like K₂CO₃ are often sufficient to deprotonate N-aryl salts in certain solvents, ICy·HCl strictly requires stronger bases (e.g., KOtBu, NaH) for efficient in situ metallation[4],[5].

Steric Profile: Rigid Fences vs. Flexible Chairs

N-aryl NHCs like IPr feature orthogonal aromatic rings that create a rigid, "fence-like" steric pocket. In contrast, the cyclohexyl rings of ICy can undergo chair-to-chair ring flips and rotate around the N–C(alkyl) bond. This creates a "flexible steric bulk" [6]. While the Percent Buried Volume (%V_bur) of ICy is generally lower than IPr, its flexibility allows it to stabilize highly reactive, low-coordinate metal intermediates without prematurely ejecting from the coordination sphere due to rigid steric clashes.

Quantitative Comparison Table

| Precursor Salt | N-Substituent Type | Imidazole Backbone | TEP (cm⁻¹) | %V_bur (Approx.) | Relative C2–H Acidity |

| ICy·HCl | Cyclohexyl (Alkyl) | Unsaturated | 2049.6 | 27% – 32% | Lower (pKa ~24–25) |

| IPr·HCl | 2,6-Diisopropylphenyl (Aryl) | Unsaturated | 2051.5 | 37% | Higher (pKa ~20–22) |

| IMes·HCl | Mesityl (Aryl) | Unsaturated | 2050.7 | 34% – 36% | Higher (pKa ~20–22) |

Experimental Protocols: Self-Validating Systems

Because of its unique electronic properties, handling ICy·HCl requires specific methodological adjustments. Below are field-proven, self-validating protocols for its synthesis and utilization.

Protocol A: Synthesis and Anion Exchange of ICy Precursors

Context: The one-pot synthesis of ICy·HCl proceeds smoothly, but the resulting chloride salt is highly hygroscopic[7]. For moisture-sensitive organometallic synthesis, exchanging the chloride for a tetrafluoroborate (BF₄⁻) counterion is highly recommended to yield a bench-stable, non-hygroscopic powder[8].

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask, combine 1 equivalent of glyoxal (40% aq. solution) and 2 equivalents of cyclohexylamine. Stir at room temperature for 12 hours to form the diimine intermediate.

-

Cyclization: Cool the mixture to 0 °C. Slowly add 1 equivalent of paraformaldehyde and 1.2 equivalents of anhydrous HCl (in dioxane). Heat to 70 °C for 4 hours.

-

Isolation of ICy·HCl: Remove volatiles under reduced pressure. The resulting sticky, hygroscopic solid is ICy·HCl.

-

Anion Exchange (Crucial Step): Dissolve the crude ICy·HCl in minimal water. Add 1.2 equivalents of aqueous HBF₄ (48%). A white precipitate will immediately form.

-

Purification: Filter the solid and recrystallize from hot isopropanol to yield pure ICy·HBF₄. Validation Checkpoint: The product should be a free-flowing white powder. ¹H NMR (CDCl₃) will show a sharp singlet at ~δ 8.8 ppm corresponding to the highly deshielded C2–H proton.

Protocol B: In Situ Deprotonation and Metallation (e.g., Nickel Catalysis)

Context: ICy·HCl is highly effective in stabilizing high-valent or electron-deficient metal centers, such as in Nickel-catalyzed retro-hydroamidocarbonylation[5]. Due to the high pKa of the C2–H bond, strong alkoxide bases are required.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with ICy·HCl (1.1 equiv), Ni(COD)₂ (1.0 equiv), and KOtBu (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed THF or toluene.

-

Deprotonation/Coordination: Stir the suspension at room temperature for 2–4 hours. The strong base (KOtBu) is required to overcome the high pKa barrier of the N-alkyl imidazolium salt.

-

Filtration: Filter the mixture through a pad of Celite to remove the KCl and t-BuOH byproducts, ensuring the active catalytic species is not poisoned by inorganic salts. Validation Checkpoint: Take an aliquot for ¹H NMR analysis in C₆D₆. The successful formation of the metal-carbene complex is validated by the complete disappearance of the C2–H proton signal (originally at ~δ 8.8–10.0 ppm in the salt).

Logical Workflow for NHC Metallation

The following diagram illustrates the causality-driven decision matrix for selecting deprotonation conditions based on the N-substituent of the unsaturated imidazolium salt.

Logical workflow for NHC deprotonation and metallation based on N-substituent properties.

Catalytic Implications: When to Choose ICy·HCl

While IPr·HCl dominates palladium cross-coupling, ICy·HCl is the ligand precursor of choice when the catalytic cycle requires extreme electron donation to facilitate difficult oxidative additions. For example, in the Nickel-catalyzed C–N bond activation of aliphatic amides, the strong σ-donicity of ICy is required to stabilize the resulting acyl-nickel intermediates, a transformation where IPr·HCl and IMes·HCl fail to promote dramatic reactivity[5]. Furthermore, its flexible steric profile allows it to accommodate transient, bulky intermediates that would otherwise be sterically repelled by the rigid isopropyl groups of IPr[6].

References

-

Beilstein Journal of Organic Chemistry - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. 7

-

MPG.PuRe - Amino acid-derived imidazolium salts: Platform molecules for N-Heterocyclic carbene metal complexes and organosilica. 4

-

SciSpace / ChemCatChem - Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction. 3

-

RSC Publishing - The influential IPr: 25 years after its discovery. 2

-

PMC / Chemistry A European Journal - Reversible N‐Heterocyclic Carbene‐Induced α‐H Abstraction in Tungsten(VI) Imido Dialkyl Dialkoxide Complexes. 6

-

Semantic Scholar / Nature Communications - Nickel-catalysed retro-hydroamidocarbonylation of aliphatic amides to olefins. 5

-

ResearchGate - (PDF) Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry. 1

-

Beilstein Journal of Organic Chemistry - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors (Additional context). 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Reversible N‐Heterocyclic Carbene‐Induced α‐H Abstraction in Tungsten(VI) Imido Dialkyl Dialkoxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

Steric Profiling of 1,3-Dicyclohexylimidazol-2-ylidene (ICy): A Technical Deep Dive into Percent Buried Volume (%Vbur)

[1][2]

Executive Summary

In the rational design of transition metal catalysts, steric parameterization is the bridge between ligand structure and catalytic outcome. While the Tolman Cone Angle (

This guide focuses on 1,3-dicyclohexylimidazol-2-ylidene (ICy) , a ligand characterized by "flexible bulk." Unlike its aryl-substituted congeners (IMes, IPr), ICy features aliphatic cyclohexyl wingtips that offer a unique steric profile. The industry-standard value for the percent buried volume (%Vbur) of ICy is 27.5% . This places it in a distinct "Goldilocks" zone—significantly smaller than the massive IPr (45.4%) yet sufficiently bulky to promote reductive elimination in cross-coupling cycles.

The Theoretical Framework: Why %Vbur?

The percent buried volume (%Vbur) quantifies the steric hindrance of a ligand by calculating the fraction of a sphere centered on the metal that is occupied by the ligand atoms.[1][2][3][4]

Standardized Parameters (SambVca Protocol)

To ensure reproducibility and comparability across literature, the values cited in this guide adhere to the Cavallo & Nolan standard protocols [1][2]:

-

Sphere Radius (

): 3.50 Å (Encompasses the first coordination sphere). -

Metal-Carbene Distance (

): 2.00 Å (Standardized dummy distance to eliminate electronic bond length variations). -

Mesh Spacing (